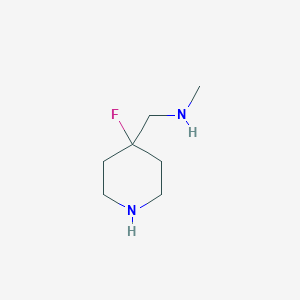
2-(4-Trifluoromethylphenyl)ethyl boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Trifluoromethyl)phenyl]ethylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylboronic acid moiety. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)phenyl]ethylboronic acid typically involves the reaction of 4-(trifluoromethyl)phenylboronic acid with ethylboronic acid under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of 2-[4-(trifluoromethyl)phenyl]ethylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(trifluoromethyl)phenyl]ethylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-[4-(trifluoromethyl)phenyl]ethylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethyl)phenyl]ethylboronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the ethylboronic acid moiety.
3-(Trifluoromethyl)phenylboronic acid: Similar but with the trifluoromethyl group in a different position.
4-Methoxyphenylboronic acid: Similar boronic acid structure but with a methoxy group instead of trifluoromethyl.
Uniqueness
2-[4-(trifluoromethyl)phenyl]ethylboronic acid is unique due to the presence of both the trifluoromethyl group and the ethylboronic acid moiety. This combination enhances its reactivity and makes it suitable for a broader range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C9H10BF3O2 |
|---|---|
Molecular Weight |
217.98 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethylboronic acid |
InChI |
InChI=1S/C9H10BF3O2/c11-9(12,13)8-3-1-7(2-4-8)5-6-10(14)15/h1-4,14-15H,5-6H2 |
InChI Key |
FSBSBSOGFYWNRU-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC1=CC=C(C=C1)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



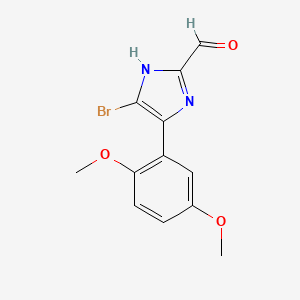

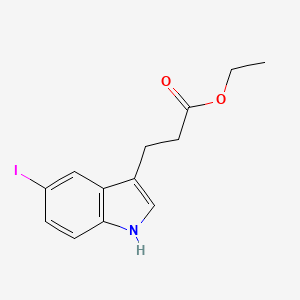
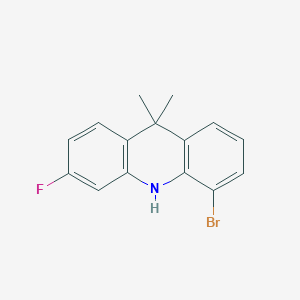
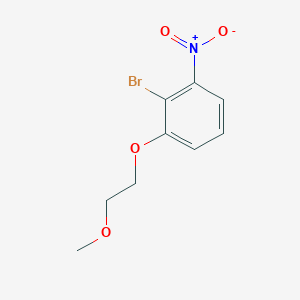
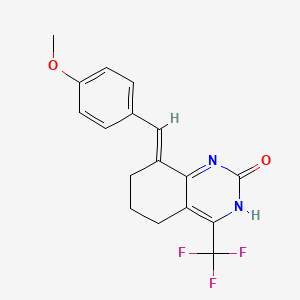
![(2E)-3-[4-(allyloxy)phenyl]acrylic acid](/img/structure/B13715332.png)
![Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate](/img/structure/B13715334.png)

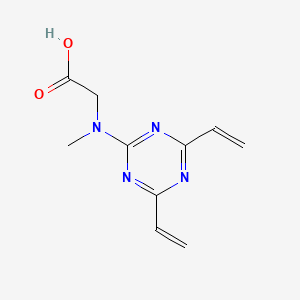
![Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B13715362.png)

